molecular formula C20H17FN2O2 B4502681 N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4502681
M. Wt: 336.4 g/mol
InChI Key: RXGXFAICDHCYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide is 336.12740595 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging and Serotonin Receptors

N-(3-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide, known as [18F]p-MPPF, is a radiolabeled antagonist used in the study of 5-HT1A receptors through Positron Emission Tomography (PET) imaging. This compound allows for the investigation of the serotonergic neurotransmission in various animal models and humans, highlighting its utility in exploring brain function and disorders related to the serotonin system. Studies demonstrate its effectiveness in autoradiography and PET scans across different species, including rats, cats, monkeys, and humans, providing valuable insights into serotonin dynamics, receptor density, and distribution (Plenevaux et al., 2000; Plenevaux et al., 2000).

Cancer Research

Another significant application of related compounds is in cancer research, where derivatives of N-(3-fluorobenzyl)-2-methoxy-N-2-pyridinylbenzamide have been explored for their potential as c-MET inhibitors. These inhibitors play a crucial role in targeting cellular pathways involved in cancer progression, offering a new scaffold for the development of anti-cancer therapies. Specific derivatives have demonstrated potent inhibitory activities against the c-MET receptor and exhibited high anticancer activity against tested cancer cell lines, presenting a promising avenue for therapeutic intervention in malignancies (Jiang et al., 2016).

Pharmacokinetic Studies

The compound has also been involved in pharmacokinetic studies aimed at understanding the behavior of novel pharmaceuticals. These studies focus on dissecting the complexities of drug metabolism and distribution within the body, contributing to the development of medications with optimal efficacy and safety profiles. By examining the pharmacokinetics of related benzamide derivatives, researchers can refine dosing regimens and predict potential interactions, enhancing the drug development process (Harrison et al., 2012).

Neurological Research

In the field of neurology, [18F]p-MPPF has been utilized to enhance the understanding of brain disorders such as epilepsy. Voxel-based analysis of asymmetry index maps using [18F]p-MPPF PET has shown increased specificity in localizing the epileptogenic zone in temporal lobe epilepsies. This non-invasive imaging technique offers improved sensitivity and specificity over traditional methods, aiding in the precise identification of epileptic foci and informing surgical interventions for drug-resistant epilepsy (Didelot et al., 2010).

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-25-18-10-3-2-9-17(18)20(24)23(19-11-4-5-12-22-19)14-15-7-6-8-16(21)13-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGXFAICDHCYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.